molecular formula C20H23ClFN3O B5290553 N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide

N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide

Cat. No.: B5290553
M. Wt: 375.9 g/mol
InChI Key: BCEMUFJIKMWTQQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group, a piperazine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide typically involves the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide. This intermediate is then reacted with 4-[(2-chloro-4-fluorophenyl)methyl]piperazine under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-2-{4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl}acetamide include other piperazine derivatives, such as:

  • 2-chloro-N-benzylacetamide
  • N-methylacetamide
  • N-benzylacetamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of both chloro and fluoro substituents. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3O/c21-19-12-18(22)7-6-17(19)14-24-8-10-25(11-9-24)15-20(26)23-13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEMUFJIKMWTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)F)Cl)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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